4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride
CAS No.: 1820664-93-4
Cat. No.: VC3103853
Molecular Formula: C8H15ClN4O2S
Molecular Weight: 266.75 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1820664-93-4 |
---|---|
Molecular Formula | C8H15ClN4O2S |
Molecular Weight | 266.75 g/mol |
IUPAC Name | 4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidine;hydrochloride |
Standard InChI | InChI=1S/C8H14N4O2S.ClH/c1-12-6-10-11-8(12)15(13,14)7-2-4-9-5-3-7;/h6-7,9H,2-5H2,1H3;1H |
Standard InChI Key | VBTKEAKWMNVDGR-UHFFFAOYSA-N |
SMILES | CN1C=NN=C1S(=O)(=O)C2CCNCC2.Cl |
Canonical SMILES | CN1C=NN=C1S(=O)(=O)C2CCNCC2.Cl |
Introduction
Chemical Properties and Structure
4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride features a unique structural arrangement that contributes to its chemical behavior and biological interactions. The compound consists of a piperidine ring substituted at the 4-position with a sulfonyl group, which connects to a 4-methyl-4H-1,2,4-triazole moiety. This arrangement creates a molecule with specific electronic properties and potential binding capabilities to various biological targets.
The basic identification parameters of this compound include a CAS number of 1820664-93-4, molecular formula C8H15ClN4O2S, and molecular weight of 266.75 g/mol. The SMILES representation is CN1C=NN=C1S(=O)(=O)C1CCNCC1.Cl, which provides a linear notation of the molecular structure .
Structural Components and Properties
-
4-methyl-4H-1,2,4-triazole ring: A five-membered heterocyclic structure containing three nitrogen atoms with a methyl group attached to the N-4 position
-
Sulfonyl group: A connecting linker (SO₂) that significantly affects electronic distribution and hydrogen bonding capabilities
-
Piperidine ring: A six-membered heterocyclic structure with a nitrogen atom
-
Hydrochloride salt: Enhances water solubility and stability compared to the free base form
Table 1: Physical and Chemical Properties
Property | Value |
---|---|
CAS Number | 1820664-93-4 |
Molecular Formula | C8H15ClN4O2S |
Molecular Weight | 266.75 g/mol |
IUPAC Name | 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride |
Physical State | Solid |
Recommended Storage | Cool, dry place, protected from light |
Purity in Commercial Samples | Typically 95% |
The hydrochloride salt formation significantly impacts the compound's solubility profile, making it more soluble in aqueous environments than its free base counterpart. This property is particularly important for pharmaceutical applications, where water solubility often influences bioavailability .
Synthesis Methods
The synthesis of 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride typically involves multiple steps, focusing on the construction of the piperidine core, incorporation of the sulfonyl group, and attachment of the triazole moiety. Based on synthetic approaches for similar compounds, several methodologies have been developed.
General Synthetic Route
The synthesis generally follows a multi-step procedure that includes:
-
Piperidine ring construction: The piperidine moiety is synthesized and subsequently modified through sulfonylation using sulfonyl chlorides.
-
Triazole formation or attachment: The 4-methyl-4H-1,2,4-triazole unit is either formed through cyclization reactions or attached as a preformed moiety.
-
Salt formation: Conversion to the hydrochloride salt through reaction with hydrogen chloride.
Similar compounds have been synthesized through routes involving the construction of the 1,2,4-triazole nucleus in the presence of various intermediates. For instance, research describing related triazole derivatives details a synthesis pathway involving hydrazine derivatives and cyclization reactions to form the triazole ring .
Synthetic Challenges and Considerations
The synthesis of this compound presents several challenges:
-
Regioselectivity: Ensuring the correct position of substitution on the piperidine ring
-
Reaction conditions: Maintaining appropriate conditions for efficient sulfonylation
-
Purification: Removing unwanted by-products to achieve high purity
Table 2: Key Reaction Parameters for Synthesis
Reaction Step | Reagents | Conditions | Considerations |
---|---|---|---|
Piperidine Sulfonylation | Sulfonyl chloride derivative | Room temperature, basic medium | pH control is critical |
Triazole Attachment | Triazole derivative with leaving group | Moderate heat, aprotic solvent | Monitoring for complete conversion |
Hydrochloride Salt Formation | Hydrogen chloride in appropriate solvent | Controlled temperature | Ensuring complete salt formation |
Chemical Reactivity
4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride exhibits reactivity patterns typical of triazole and piperidine derivatives, with additional considerations due to the sulfonyl linkage.
Typical Reactions
The compound can participate in various chemical transformations:
-
Oxidation reactions: While the sulfonyl group is already in an oxidized state, other positions may undergo oxidation under appropriate conditions.
-
Reduction reactions: The sulfonyl group could potentially be reduced to form sulfoxide or sulfide derivatives.
-
Substitution reactions: The triazole and piperidine rings can undergo substitution, particularly at reactive positions.
The piperidine nitrogen represents a key reactive site, capable of undergoing N-alkylation, acylation, and other transformations. These modifications can significantly alter the compound's properties and potential applications.
Stability Considerations
-
Elevated temperatures
-
Extreme pH conditions
-
Strong oxidizing or reducing agents
-
Prolonged exposure to moisture
Storage recommendations typically include keeping the compound in a cool, dry place, preferably under inert atmosphere, at 2-8°C to maintain its integrity .
Structural Comparison with Related Compounds
Understanding the structural relationships between 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride and similar compounds provides valuable insights into structure-activity relationships and potential applications.
Comparison with Related Derivatives
Several compounds share structural similarities with our target compound, each with distinct characteristics:
Table 3: Structural Comparison with Related Compounds
The presence or absence of the sulfonyl group represents a significant structural variation that affects properties such as solubility, hydrogen bonding capacity, and electronic distribution. The sulfonyl group in our target compound introduces a tetrahedral geometry around the sulfur atom, potentially influencing binding modes to biological targets .
Impact of Structural Modifications
Modifications to the base structure can significantly alter the compound's behavior:
-
Sulfonyl vs. Sulfanyl: The sulfonyl group (SO₂) is more electron-withdrawing than the sulfanyl group (S), affecting the electron distribution across the molecule.
-
Salt form variations: Different salt forms (hydrochloride, dihydrochloride, etc.) impact solubility and stability profiles.
-
Substitution patterns: Variations in substitution on the triazole or piperidine rings can fine-tune biological activity and physicochemical properties.
These structural relationships provide valuable guidance for the design of new derivatives with potentially enhanced properties for specific applications .
Biological Activity and Applications
While specific data on 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride is limited, research on structurally related triazole derivatives provides insights into potential biological activities and applications.
Enzyme Inhibition Properties
Triazole derivatives with piperidine motifs have demonstrated significant enzyme inhibition activities. Research on related compounds has revealed:
-
Acetylcholinesterase (AChE) inhibition: Compounds containing triazole-piperidine scaffolds have shown activity against AChE, an enzyme implicated in Alzheimer's disease.
-
α-Glucosidase inhibition: Related derivatives exhibit inhibitory effects against α-glucosidase, suggesting potential applications in diabetes management.
-
Urease and lipoxygenase (LOX) inhibition: Several triazole derivatives show activity against these enzymes, indicating potential anti-inflammatory and anti-ulcer properties .
Table 4: Enzyme Inhibition Data of Related Triazole Derivatives
Enzyme Target | IC₅₀ Range (μM) | Potential Therapeutic Application |
---|---|---|
Acetylcholinesterase | 0.73 ± 0.54 | Alzheimer's disease treatment |
α-Glucosidase | 36.74 ± 1.24 | Diabetes management |
Urease | 19.35 ± 1.28 | Anti-ulcer agents |
Butyrylcholinesterase | 0.017 ± 0.53 - 0.038 ± 0.50 | Neurological disorders |
Antimicrobial Activities
Compounds containing the 1,2,4-triazole scaffold have demonstrated antimicrobial properties against various pathogenic organisms. Studies on related triazole derivatives have shown activity against:
-
Gram-positive bacteria: Including Staphylococcus aureus and Bacillus subtilis
-
Gram-negative bacteria: Such as Escherichia coli
-
Fungal pathogens: Various Candida species and filamentous fungi
The antimicrobial efficacy appears to be influenced by the substitution patterns on both the triazole and piperidine rings, with the sulfonyl linkage potentially playing a role in membrane penetration or target binding.
Analytical Characterization
Accurate identification and purity assessment of 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride require advanced analytical techniques.
Spectroscopic Identification
Several spectroscopic methods are employed for structural confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon environments in the molecule.
-
Infrared (IR) Spectroscopy: Reveals characteristic absorptions for functional groups, particularly the sulfonyl group (typically around 1150-1350 cm⁻¹).
-
Mass Spectrometry (MS): Generates fragmentation patterns that help confirm the molecular structure and provide the molecular weight.
Analytical Technique | Key Parameters | Purpose |
---|---|---|
¹H NMR | Chemical shifts of CH₃ on triazole, piperidine protons | Structural confirmation |
IR Spectroscopy | SO₂ stretching bands, N-H stretching of salt form | Functional group identification |
HPLC | Retention time, peak area percentage | Purity assessment |
Mass Spectrometry | Molecular ion peak, fragmentation pattern | Molecular weight confirmation |
Current Research and Future Directions
Research on 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride and related triazole derivatives continues to evolve, with several promising avenues of investigation.
Recent Advances
Recent research has focused on:
-
Structure-activity relationship (SAR) studies: Examining how structural modifications affect biological activity
-
Novel synthetic routes: Developing more efficient, economical, and environmentally friendly synthesis methods
-
Expanded application domains: Exploring new potential uses beyond traditional pharmaceutical applications
These advances contribute to a growing understanding of triazole chemistry and the specific properties of sulfonyl-linked piperidine derivatives .
Future Research Opportunities
Several promising research directions emerge:
-
Targeted drug design: Using computational methods to optimize structures for specific biological targets
-
Combination therapies: Exploring potential synergistic effects with established drugs
-
Delivery system incorporation: Investigating the compound's compatibility with various drug delivery technologies
-
Green chemistry approaches: Developing more sustainable synthesis methods with reduced environmental impact
Table 6: Emerging Research Trends for Triazole-Piperidine Derivatives
Research Area | Focus | Potential Impact |
---|---|---|
Medicinal Chemistry | Optimization for specific disease targets | New therapeutic candidates |
Computational Chemistry | Predicting structure-activity relationships | More efficient drug discovery |
Synthetic Methodology | Greener synthesis routes | Reduced environmental impact |
Formulation Science | Enhancing bioavailability and stability | Improved drug delivery |
The unique structural features of 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride position it as a valuable compound for continued investigation in multiple scientific domains .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume